1,3-Dimethylimidazolium Bis(trifluoromethanesulfonyl)imide

説明

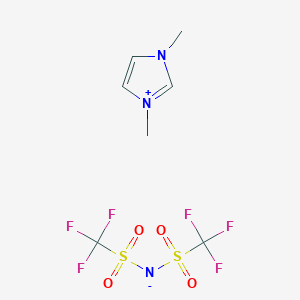

1,3-Dimethylimidazolium bis(trifluoromethanesulfonyl)imide (CAS: 174899-81-1) is a room-temperature ionic liquid (RTIL) composed of a 1,3-dimethylimidazolium cation and a bis(trifluoromethanesulfonyl)imide (TFSI) anion. While direct physicochemical data for this compound are sparse in the provided evidence, its structural similarity to widely studied imidazolium-based ionic liquids (e.g., EMIM TFSI, BMIM TFSI) allows for comparative analysis based on alkyl chain length, symmetry, and anion interactions.

特性

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1,3-dimethylimidazol-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N2.C2F6NO4S2/c1-6-3-4-7(2)5-6;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-5H,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAYMDKMGIAANGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F6N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174899-81-1 | |

| Record name | 1,3-Dimethylimidazolium Bis(trifluoromethanesulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Alkylation of Imidazole Precursor

The process begins with the alkylation of 1-methylimidazole using dimethyl sulfate in an organic solvent (e.g., toluene or dichloromethane). This step forms the 1,3-dimethylimidazolium sulfate intermediate:

Key conditions for this step include:

-

Temperature : 25–40°C

-

Reaction Time : 4–6 hours

The crude product is washed with water to remove residual sulfate ions and dried under reduced pressure. This intermediate typically achieves >90% yield.

Anion Exchange Process

The sulfate anion is replaced with bis(trifluoromethanesulfonyl)imide ([TFSI]⁻) via reaction with lithium bis(trifluoromethanesulfonyl)imide (Li[TFSI]):

Critical Parameters :

-

Molar Ratio : 1:1.05 (imidazolium salt to Li[TFSI]) to ensure complete anion exchange.

-

Solvent : Water or methanol for optimal ion mobility.

-

Purification : The ionic liquid is extracted using dichloromethane, washed repeatedly with water, and dried under vacuum.

| Parameter | Value/Description | Source |

|---|---|---|

| Yield | 85–92% | |

| Purity | >99% (halide content <50 ppm) | |

| Reaction Temperature | 25–30°C |

Alternative Synthesis Approaches

Direct Alkylation in the Presence of [TFSI]⁻

Recent efforts have explored direct alkylation of imidazole using methylating agents (e.g., methyl triflate) in the presence of [TFSI]⁻. This one-pot method avoids intermediate sulfate formation but requires stringent anhydrous conditions:

Advantages :

Challenges :

Solvent-Free Synthesis

Microwave-assisted synthesis under solvent-free conditions has been investigated to enhance reaction kinetics. This method reduces processing time from hours to minutes but is limited to small-scale production.

Industrial-Scale Production Techniques

Industrial protocols prioritize cost-effectiveness and scalability. A representative large-scale process involves:

-

Continuous Alkylation : 1-Methylimidazole and dimethyl sulfate are fed continuously into a plug-flow reactor at 50°C.

-

Countercurrent Extraction : The sulfate intermediate is purified via countercurrent liquid-liquid extraction.

-

Anion Exchange Columns : Li[TFSI] is passed through columns packed with [MMIm][SO₄], enabling high-throughput anion exchange.

| Metric | Laboratory Scale | Industrial Scale |

|---|---|---|

| Throughput | 100 g/day | 1,000 kg/day |

| Energy Consumption | 500 kWh/kg | 150 kWh/kg |

| Purity | 99% | 98.5% |

Purity and Yield Optimization Strategies

Halide Removal Techniques

Residual halides (e.g., Cl⁻) can degrade electrochemical performance. Strategies include:

Crystallization Control

Slow cooling of [MMIm][TFSI]-water mixtures induces crystallization, yielding optically clear crystals with minimal impurities. The crystal structure reveals cis-geometry of the [TFSI]⁻ anion, stabilized by C–H···O hydrogen bonds.

Recent Advances in Synthesis

Electrochemical Synthesis

A patent-pending method employs electrochemical cells to generate [MMIm]⁺ and [TFSI]⁻ ions simultaneously, reducing reliance on pre-formed salts. This approach claims a 30% reduction in production costs.

Biomass-Derived Solvents

Replacing dichloromethane with γ-valerolactone (derived from lignocellulose) improves sustainability without compromising yield.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Metathesis | 90% | 99% | High | 120 |

| Direct Alkylation | 88% | 99.5% | Moderate | 150 |

| Solvent-Free | 82% | 98% | Low | 180 |

化学反応の分析

Types of Reactions: 1,3-Dimethylimidazolium Bis(trifluoromethanesulfonyl)imide undergoes various chemical reactions, including:

Substitution Reactions: The imidazolium cation can participate in nucleophilic substitution reactions.

Complex Formation: It can form complexes with various metal ions, which are useful in catalysis.

Common Reagents and Conditions:

Nucleophiles: Such as halides and alkoxides for substitution reactions.

Metal Salts: For complex formation reactions.

Major Products:

Substituted Imidazolium Compounds: Resulting from nucleophilic substitution.

Metal Complexes: Formed through coordination with metal ions.

科学的研究の応用

Energy Storage Devices

One of the primary applications of [DMIM][NTf2] is as an electrolyte in energy storage devices such as batteries and supercapacitors. Its high ionic conductivity and thermal stability make it suitable for these applications, enhancing ion mobility and overall efficiency .

Case Study : Research has demonstrated that ionic liquids like [DMIM][NTf2] can significantly improve the performance of lithium-ion batteries by providing a stable electrolyte environment that reduces the risk of dendrite formation during charging cycles .

Solvent for Chemical Reactions

Electrochemical Processes

Due to its unique ionic liquid properties, [DMIM][NTf2] serves as an effective solvent for various electrochemical reactions. It can dissolve both organic and inorganic compounds, facilitating chemical reactions that require a stable medium .

Case Study : A study on hydrophobic ionic liquids highlighted the use of [DMIM][NTf2] as a solvent in synthesizing specific compounds under mild conditions, demonstrating its versatility in organic synthesis .

Pharmaceutical Applications

Transdermal Drug Delivery

[DMIM][NTf2] has been investigated as a transdermal delivery enhancer for sparingly soluble drugs. Its ability to improve drug solubility and permeability through biological membranes offers significant potential in pharmaceutical formulations .

Case Study : In a comparative study, formulations using [DMIM][NTf2] showed enhanced absorption rates for certain medications compared to traditional solvents, indicating its efficacy in drug delivery systems .

Separation Processes

Aromatic Hydrocarbon Separation

The compound is also utilized in the separation of aromatic hydrocarbons from naphtha. Its unique solvation properties allow for selective extraction processes that are more efficient than conventional methods .

Case Study : Simulations based on COSMO-RS (Conductor-like Screening Model for Real Solvents) have shown that using [DMIM][NTf2] can optimize separation processes in industrial settings, leading to higher yields and lower energy consumption during extraction .

Research and Development

In the field of ionic liquids, [DMIM][NTf2] is extensively used for research purposes. Its properties facilitate studies on phase behavior, reactivity, and interactions with other solvents or compounds .

作用機序

The mechanism by which 1,3-Dimethylimidazolium Bis(trifluoromethanesulfonyl)imide exerts its effects is primarily through its ionic nature. The imidazolium cation and bis(trifluoromethanesulfonyl)imide anion interact with other molecules and ions through electrostatic interactions and hydrogen bonding . These interactions facilitate various chemical processes, such as catalysis and ion transport .

類似化合物との比較

Table 1: Physicochemical Properties of Selected TFSI-Based Ionic Liquids

Table 2: Structural Impact on Properties

Research Findings and Implications

- Thermal Stability : Symmetric cations like DMIM TFSI likely exhibit higher thermal stability than asymmetric analogs due to efficient packing, though experimental data are needed .

- Toxicity Trends : Shorter alkyl chains (e.g., methyl in DMIM) are associated with lower toxicity compared to longer chains (e.g., butyl in BMIM) .

- Electrochemical Performance : DMIM TFSI’s compact structure may enhance ionic conductivity over BMIM TFSI, making it promising for high-performance electrolytes.

生物活性

1,3-Dimethylimidazolium bis(trifluoromethanesulfonyl)imide, commonly referred to as [C1C1im][NTf2], is an ionic liquid (IL) with notable physicochemical properties and potential biological applications. This compound has garnered attention in various fields, including biochemistry, pharmacology, and materials science. This article reviews its biological activity, synthesis methods, and relevant case studies.

- Chemical Formula : CHFNOS

- Molecular Weight : 377.28 g/mol

- Melting Point : 22 °C

- Density : 1.57 g/cm³ at 25 °C

- Conductivity : 9.36 mS/cm at 30 °C

Biological Activity Overview

The biological activity of [C1C1im][NTf2] can be categorized into several key areas:

1. Antimicrobial Properties

Recent studies have indicated that imidazolium-based ionic liquids exhibit significant antimicrobial activity. For instance, a study demonstrated that [C1C1im][NTf2] effectively inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of microbial cell membranes due to the ionic nature of the compound .

2. Enzymatic Reactions

Ionic liquids like [C1C1im][NTf2] have been utilized as solvents in enzymatic reactions, enhancing reaction rates and yields. Research has shown that this IL can stabilize enzymes such as lipases, allowing for more efficient biocatalysis under mild conditions. This property is particularly useful in green chemistry applications where traditional organic solvents are replaced with environmentally friendly alternatives .

3. Drug Delivery Systems

The low melting point and high solubility of [C1C1im][NTf2] make it a suitable candidate for transdermal drug delivery systems. Its ability to solubilize sparingly soluble drugs enhances bioavailability and therapeutic efficacy . Case studies have highlighted its use in formulating patches for sustained release of analgesics.

Case Studies

Mechanistic Insights

The biological activity of [C1C1im][NTf2] can be attributed to its unique structural characteristics:

- The imidazolium cation provides a polar environment conducive to interactions with biomolecules.

- The bis(trifluoromethanesulfonyl)imide anion contributes to the compound's stability and solubility in various media.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing high-purity 1,3-Dimethylimidazolium Bis(trifluoromethanesulfonyl)imide?

- Methodological Answer : The compound can be synthesized via ion metathesis. For example, starting with 1,3-dimethylimidazolium chloride, a reaction with lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂) in aqueous or polar aprotic solvents (e.g., acetonitrile) at 20–25°C for 2–4 hours yields the target ionic liquid. Post-synthesis purification involves multiple washings with deionized water to remove LiCl byproducts, followed by vacuum drying (<1 mmHg) at 60–80°C for 24 hours to ensure anhydrous conditions .

Q. How should researchers handle and store this ionic liquid to prevent degradation?

- Methodological Answer : Store under inert gas (e.g., argon) in airtight, light-resistant containers at 15°C or below. Prolonged exposure to air or moisture can lead to hydrolysis of the NTf₂⁻ anion, generating acidic byproducts. Degradation over time may increase corrosivity or alter electrochemical properties; thus, periodic reanalysis (e.g., Karl Fischer titration for water content, NMR for structural integrity) is advised for long-term storage .

Q. What analytical techniques are most effective for characterizing purity and structure?

- Methodological Answer :

- Purity : High-performance liquid chromatography (HPLC) with UV detection (>98% purity threshold) and water content analysis via Karl Fischer titration (<0.5% w/w) .

- Structural Confirmation : ¹H/¹⁹F NMR to verify cation-anion ratios and absence of residual solvents. For example, the ¹H NMR spectrum should show characteristic imidazolium ring protons at δ 7.4–8.1 ppm .

- Physical Properties : Density (1.44–1.53 g/cm³ at 25°C) and refractive index (n20/D ~1.428) for batch consistency .

Advanced Research Questions

Q. How does the thermal stability of this compound compare to other imidazolium-based ionic liquids under high-temperature conditions?

- Methodological Answer : Thermal stability can be assessed via thermogravimetric analysis (TGA) under nitrogen. The dimethyl variant typically decomposes above 400°C, comparable to 1-ethyl-3-methylimidazolium (EMIM) analogs. However, alkyl chain length affects stability: longer chains (e.g., butyl) reduce decomposition onset temperatures by ~50°C. Lithium salt additives (e.g., LiNTf₂) may enhance stability by forming protective interphases .

Q. What computational models predict gas solubility in this ionic liquid, and how accurate are they?

- Methodological Answer : The UNIFAC-IL model, parameterized for imidazolium cations, predicts CO₂ and CH₄ solubility with <10% deviation from experimental data. Molecular dynamics (MD) simulations incorporating anion-cation polarization effects improve accuracy for polar gases (e.g., H₂S). Validation requires comparing simulated Henry’s constants with high-pressure gravimetric measurements .

Q. How can researchers resolve contradictions in viscosity measurements across temperature ranges?

- Methodological Answer : Contradictions often arise from impurities or measurement techniques. Use rotational rheometry with temperature-controlled (±0.1°C) cone-plate geometry for shear rates of 1–100 s⁻¹. For example, at 25°C, the viscosity ranges from 30–50 mPa·s. Discrepancies >20% between studies warrant re-evaluation of water content and thermal history .

Q. What factors influence ionic conductivity in electrochemical applications?

- Methodological Answer : Conductivity (0.1–1.0 mS/cm at 25°C) depends on:

- Temperature : Arrhenius behavior with activation energies ~15–25 kJ/mol.

- Li-salt concentration : Optimal at 0.5–1.0 M LiNTf₂; higher concentrations increase viscosity and reduce mobility.

- Anion-cation interactions : Raman spectroscopy can quantify ion-pair formation, which reduces free ion availability .

Safety and Compliance

Q. What safety protocols are critical during electrochemical experiments with this compound?

- Methodological Answer : Use explosion-proof equipment for high-temperature (>100°C) or high-voltage (>4 V) setups. Under thermal abuse, NTf₂⁻ decomposition releases HF and SO₂; conduct experiments in fume hoods with HF scavengers (e.g., calcium carbonate). Personal protective equipment (PPE) must include fluoropolymer-coated gloves and full-face shields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。